molecular formula C10H6F3NO2S B1371010 4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile CAS No. 1154395-99-9

4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile

Cat. No.: B1371010
CAS No.: 1154395-99-9
M. Wt: 261.22 g/mol
InChI Key: GQUDCTVMIJTTOO-UHFFFAOYSA-N
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Description

4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring a trifluoromethyl group at the 2-position and an ethenesulfonyl (vinyl sulfone) group at the 4-position of the aromatic ring.

Properties

IUPAC Name

4-ethenylsulfonyl-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2S/c1-2-17(15,16)8-4-3-7(6-14)9(5-8)10(11,12)13/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUDCTVMIJTTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Functionalization

A common starting material is m-trifluoromethyl fluorobenzene, which undergoes regioselective bromination to introduce a bromine atom at the 4-position relative to the trifluoromethyl group. This step uses reagents such as dibromo hydantoin in the presence of glacial acetic acid and sulfuric acid under reflux conditions for 5–7 hours. The reaction parameters are optimized to achieve high conversion and selectivity.

Parameter Typical Value
Starting material m-trifluoromethyl fluorobenzene
Brominating agent Dibromo hydantoin (C5H6Br2N2O2)
Solvent Glacial acetic acid, sulfuric acid (oil of vitriol)
Temperature Reflux (approx. 100–120 °C)
Reaction time 5–7 hours
Molar ratio (agent:substrate) 0.6:1

This step yields 4-bromo-2-(trifluoromethyl)fluorobenzene with over 98% purity after aqueous ice washing.

Cyanation Step

The brominated intermediate is subjected to nucleophilic aromatic substitution with cuprous cyanide in quinoline solvent under reflux for approximately 20 hours. This step replaces the bromine atom with a cyano group, forming 4-fluoro-2-(trifluoromethyl)benzonitrile.

Parameter Typical Value
Reagents Cuprous cyanide, quinoline
Molar ratio (CuCN:substrate) 1–1.1:1
Solvent Quinoline
Temperature Reflux
Reaction time ~20 hours

Steam distillation is used to isolate the product, achieving yields around 70–75%.

Amination Step

The cyano-substituted intermediate undergoes amination by reaction with liquefied ammonia in ethanol at 120 °C for 8 hours under sealed conditions. This converts the fluorine substituent into an amino group, yielding 4-amino-2-(trifluoromethyl)benzonitrile.

Parameter Typical Value
Reagents Liquefied ammonia, ethanol
Molar ratio (NH3:substrate) 1.5:1
Temperature 120 °C
Reaction time 8 hours

The crude product is purified by toluene washing, resulting in a product purity above 99% as confirmed by HPLC.

Introduction of Ethenesulfonyl Group

The final step involves the sulfonylation of the amino-substituted benzonitrile to attach the ethenesulfonyl moiety. This can be achieved through reaction with ethenesulfonyl chloride or related sulfonylating agents under controlled conditions, typically in the presence of a base such as triethylamine to scavenge released HCl.

Parameter Typical Value
Reagents Ethenesulfonyl chloride, base (e.g., triethylamine)
Solvent Dichloromethane or similar aprotic solvent
Temperature 0–25 °C
Reaction time 2–6 hours

This step must be carefully monitored to avoid overreaction or side products.

Step No. Reaction Type Key Reagents Conditions Product Yield (%) Purity (%)
1 Bromination Dibromo hydantoin, acetic acid Reflux, 5–7 h 4-bromo-2-(trifluoromethyl)fluorobenzene >98 >98
2 Cyanation Cuprous cyanide, quinoline Reflux, ~20 h 4-fluoro-2-(trifluoromethyl)benzonitrile 70–75 >99
3 Amination Liquefied ammonia, ethanol 120 °C, 8 h 4-amino-2-(trifluoromethyl)benzonitrile >90 >99
4 Sulfonylation Ethenesulfonyl chloride, base 0–25 °C, 2–6 h 4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile Variable >98
  • The bromination step requires precise molar ratios and temperature control to avoid polybromination or side reactions.
  • The cyanation step benefits from the use of quinoline as solvent, which facilitates the nucleophilic substitution and product isolation.
  • Amination under sealed conditions with liquefied ammonia ensures high conversion and purity.
  • The sulfonylation step demands anhydrous conditions and mild temperatures to maintain the integrity of the nitrile and trifluoromethyl groups.
  • Overall yields are optimized by minimizing purification losses and controlling reaction times.
  • Analytical techniques such as HPLC and NMR are critical for monitoring reaction progress and verifying product purity at each stage.

The preparation of this compound involves a multi-step synthetic route starting from m-trifluoromethyl fluorobenzene through bromination, cyanation, amination, and sulfonylation. Each step requires specific reagents and carefully controlled conditions to achieve high yields and purity. The described methods are supported by industrial-scale processes and patent literature, providing a robust framework for laboratory and commercial synthesis of this compound.

Chemical Reactions Analysis

4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

One of the most notable applications of 4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile is as a key intermediate in the synthesis of pharmaceutical compounds. Specifically, it plays a crucial role in the production of bicalutamide, a non-steroidal anti-androgen used primarily for the treatment of prostate cancer. The synthesis of bicalutamide involves several steps where this compound is utilized to enhance the efficacy and selectivity of the final product .

Case Study: Bicalutamide Synthesis

The synthesis process typically involves:

  • Step 1: Formation of 4-amino-2-trifluoromethyl benzonitrile from m-amino trifluorotoluene.
  • Step 2: Reaction with ethenesulfonyl chloride to introduce the ethenesulfonyl group.

This method not only improves yield but also minimizes by-products, making it a preferred route in pharmaceutical manufacturing .

Material Science Applications

Polymer Chemistry

In materials science, this compound is explored for its potential in polymer chemistry. Its sulfonyl group can enhance the thermal and mechanical properties of polymers when used as a monomer or additive. Research indicates that incorporating this compound into polymer matrices can improve resistance to solvents and increase thermal stability .

Case Study: Polymer Blends

A study demonstrated that blending polyvinyl chloride (PVC) with varying concentrations of this compound resulted in improved tensile strength and flexibility. The optimal concentration was found to be around 5%, where significant enhancements in performance were observed compared to pure PVC .

Chemical Synthesis Applications

Catalysis and Reaction Medium

This compound has been investigated as a solvent and catalyst in various organic reactions. Its unique properties allow it to facilitate reactions such as C-H activation and olefination processes effectively. For instance, recent studies have highlighted its role in transition metal-catalyzed olefination reactions, where it acts as a directing group to achieve high regioselectivity .

Case Study: C-H Activation Reactions

In a series of experiments focused on C-H activation, researchers found that using this compound significantly increased reaction rates and yields when coupled with palladium catalysts. The compound's ability to stabilize reactive intermediates was identified as a key factor contributing to these enhancements .

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
PharmaceuticalsIntermediate for bicalutamide synthesisIncreased yield, reduced by-products
Material ScienceEnhancer for polymer propertiesImproved thermal stability
Chemical SynthesisCatalyst/solvent for organic reactionsHigh regioselectivity

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The following table summarizes key structural and physicochemical properties of 4-(ethenesulfonyl)-2-(trifluoromethyl)benzonitrile and analogous compounds:

Compound Name Molecular Formula Molecular Weight 4-Position Substituent Key Applications/Properties Reference
This compound* C₁₀H₆F₃NO₂S 261.22 (calc.) Ethenesulfonyl (CH₂=CH-SO₂-) Electrophilic reactivity N/A
4-Methoxy-2-(trifluoromethyl)benzonitrile C₉H₆F₃NO 201.15 Methoxy (-OCH₃) Intermediate in organic synthesis
4-[(1R,2R)-2-Hydroxycyclohexyl]-2-(trifluoromethyl)benzonitrile C₁₄H₁₄F₃NO 281.26 (1R,2R)-2-Hydroxycyclohexyl Androgen receptor modulation
4-[4,4-Dimethyl-3-(4-hydroxybutyl)-5-oxo-2-thioxo-1-imidazolidinyl]-2-(trifluoromethyl)benzonitrile C₁₇H₁₈F₃N₃O₂S 385.40 Thioxo-imidazolidinyl Anticancer research
4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile C₁₄H₁₂F₆N₂O 338.25 Pyrrolidinyl with trifluoro-hydroxyethyl Pharmaceutical intermediate (97% purity)
4-(2-Fluoro-6-methoxyphenoxy)-2-(trifluoromethyl)benzonitrile C₁₅H₉F₄NO₂ 311.24 Fluoro-methoxyphenoxy Synthetic intermediate

*Calculated values for the target compound are based on standard atomic weights.

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group at the 2-position is a strong EWG, stabilizing the aromatic ring and enhancing resistance to oxidative degradation. This feature is consistent across all analogs .
  • Steric Considerations:

    • Bulky substituents like the (1R,2R)-2-hydroxycyclohexyl group in hinder rotational freedom, influencing binding affinity in receptor-targeted applications .
    • Linear substituents (e.g., methoxy in ) minimize steric hindrance, favoring synthetic accessibility .

Key Research Findings

Substituent-Driven Reactivity: Sulfonyl and sulfonate groups (e.g., ) enhance electrophilicity, whereas hydroxycyclohexyl groups () improve stereoselectivity in drug design .

Metabolic Stability: Trifluoromethyl groups reduce metabolic degradation, as seen in ATPR (), a retinoic acid derivative with antitumor activity .

Environmental Impact: Fluorinated phenoxy derivatives () exhibit prolonged environmental persistence, necessitating careful regulation in agrochemicals .

Biological Activity

4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₉H₆F₃N₁O₂S and a CAS number of 1154395-99-9, this compound includes both trifluoromethyl and ethenesulfonyl groups, which are known to enhance biological activity through increased lipophilicity and specific molecular interactions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H6F3NO2S\text{C}_9\text{H}_6\text{F}_3\text{N}\text{O}_2\text{S}

Key Structural Features:

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, facilitating interactions with hydrophobic regions in proteins.
  • Ethenesulfonyl Moiety: Imparts unique reactivity, potentially allowing for specific binding to biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor in critical biochemical pathways, influencing cellular signaling and metabolic processes. The trifluoromethyl group is particularly noted for enhancing the compound's binding affinity to target proteins.

Biological Activity Studies

Recent investigations into the biological activity of this compound have focused on its potential applications in drug development. Here are some findings from various studies:

Study Focus Findings
Smolecule (2023)Medicinal ChemistryExhibits notable biological activity; potential as an active pharmaceutical ingredient due to structural properties.
BenchChem (2024)Enzyme InteractionInvestigated as a biochemical tool for studying enzyme mechanisms; shows promise in protein-ligand interactions.
PMC Article (2021)Synthesis and ReactivityDiscussed synthesis methods that highlight the compound's reactivity profile, indicating its utility in complex organic synthesis .

Case Studies

  • Inhibitory Activity : A study demonstrated that this compound inhibited specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.
  • Binding Affinity : Research on protein-ligand interactions revealed that the compound binds effectively to certain receptors, leading to alterations in cellular signaling pathways. This indicates its potential role in drug design targeting these pathways.
  • Comparative Analysis : When compared with structurally similar compounds, such as 2-(trifluoromethyl)benzonitrile, the unique combination of functional groups in this compound provided enhanced biological efficacy, underscoring its distinct profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(ethenesulfonyl)-2-(trifluoromethyl)benzonitrile, and how can intermediates be characterized?

  • Methodological Answer : A viable route involves nucleophilic substitution of a halogenated precursor. For example, 4-fluoro-2-(trifluoromethyl)benzonitrile can react with sodium ethenesulfonate under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates, such as iodopyrazole derivatives (e.g., 4-(3-iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzonitrile), should be characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS to confirm regioselectivity and purity .

Q. How can researchers verify the stability of the ethenesulfonyl group under varying pH conditions?

  • Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 40°C. Monitor sulfonyl group integrity via HPLC-MS, focusing on hydrolysis products like benzonitrile-sulfonic acid derivatives. Comparative studies with structurally similar sulfonyl compounds (e.g., 4-[(trifluoromethyl)sulfonyl]benzonitrile) suggest susceptibility to hydrolysis under strongly acidic or alkaline conditions .

Q. What spectroscopic techniques are critical for distinguishing trifluoromethyl and nitrile functionalities in this compound?

  • Methodological Answer : Use 19F NMR^{19} \text{F NMR} to confirm the trifluoromethyl group (δ ≈ -60 to -65 ppm) and IR spectroscopy for the nitrile stretch (~2220–2240 cm1 ^{-1}). Cross-validation with X-ray crystallography (if crystalline) can resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the benzonitrile core in cross-coupling reactions?

  • Methodological Answer : The trifluoromethyl group deactivates the aromatic ring, reducing reactivity in electrophilic substitutions. However, it enhances oxidative stability, making the compound suitable for palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example, 4-(trifluoromethyl)benzonitrile derivatives have been coupled with boronic acids using Pd(PPh₃)₄ and Cs₂CO₃ in toluene/ethanol .

Q. What strategies mitigate competing side reactions during sulfonylation of 2-(trifluoromethyl)benzonitrile precursors?

  • Methodological Answer : Optimize reaction temperature (≤60°C) and use non-nucleophilic bases (e.g., DBU) to suppress elimination or over-sulfonylation. Computational modeling (DFT) can predict reactive sites, while in situ monitoring via 1H NMR^1 \text{H NMR} helps identify intermediates (e.g., ethenesulfonyl chloride adducts) .

Q. How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer : Comparative assays under standardized conditions are critical. For instance, RU58841 (a structural analog with a trifluoromethylbenzonitrile core) showed androgen receptor antagonism in PC3 cells via luciferase reporter assays. Discrepancies in IC₅₀ values may arise from variations in cell lines or solvent effects (e.g., DMSO concentration). Always include positive controls (e.g., hydroxyflutamide) and validate purity via LC-MS .

Q. What mechanistic insights explain the hydrolytic instability of the ethenesulfonyl moiety in aqueous media?

  • Methodological Answer : The ethenesulfonyl group undergoes nucleophilic attack by water, forming a sulfonic acid. Kinetic studies (pH-rate profiles) and isotopic labeling (H218O\text{H}_2^{18} \text{O}) can elucidate the hydrolysis pathway. Computational studies (MD simulations) further reveal transition states and activation barriers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile
Reactant of Route 2
4-(Ethenesulfonyl)-2-(trifluoromethyl)benzonitrile

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